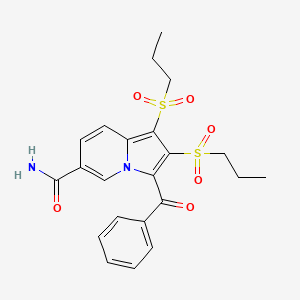
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide, also known as BPI, is a synthetic compound that belongs to the family of indolizine derivatives. BPI has gained significant attention in the scientific community due to its potential as a therapeutic agent against various diseases.
Wirkmechanismus
The mechanism of action of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the NF-κB pathway, which is involved in regulating inflammation. Moreover, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, this compound has been reported to have a low toxicity profile, with no significant adverse effects observed. This compound has also been shown to inhibit tumor growth in animal models without causing any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is its broad spectrum of activity against various diseases. This compound has been shown to have activity against cancer, inflammation, and infectious diseases. Moreover, this compound has a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
The future directions for 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide research include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Moreover, the development of more effective and efficient synthesis methods for this compound may improve its bioavailability and efficacy. Additionally, the combination of this compound with other therapeutic agents may enhance its activity against various diseases. Finally, the investigation of the mechanism of action of this compound may provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results as a potential therapeutic agent against cancer, inflammation, and infectious diseases. This compound has a low toxicity profile and exhibits a broad spectrum of activity against various diseases. Further preclinical and clinical studies are required to evaluate its safety and efficacy in humans. The development of more efficient synthesis methods and investigation of its mechanism of action may enhance its potential therapeutic applications.
Synthesemethoden
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-substituted indole with benzoyl chloride and propylsulfonyl chloride in the presence of a base. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide has shown promising results as a potential therapeutic agent against cancer, inflammation, and infectious diseases. In cancer research, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
3-benzoyl-1,2-bis(propylsulfonyl)indolizine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-3-12-31(27,28)20-17-11-10-16(22(23)26)14-24(17)18(21(20)32(29,30)13-4-2)19(25)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXDXWWYRUABLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B6016709.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6016713.png)
![(cyclopropylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016721.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6016726.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B6016727.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![N-(4-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6016753.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)